XLogP3 Lipophilicity vs. 2-Fluorobenzyl Analog: A 0.5 Log Unit Shift
The target compound exhibits a computed XLogP3 of 2.6, whereas the direct 2-fluorobenzyl analog (CAS 1251677-01-6) has an XLogP3 of 2.1 [1][2]. This 0.5 log unit increase represents a roughly 3.2-fold enhancement in theoretical octanol-water partition, indicating significantly higher lipophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Methyl 1-(2-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.5 (approx. 3.2× partition increase) |
| Conditions | XLogP3 3.0 algorithm, PubChem computed properties, standard training set [1][2] |
Why This Matters
For cell-based assays or in vivo studies, higher lipophilicity can enhance passive membrane permeability and target tissue distribution, but may also increase plasma protein binding—making the 2-chlorobenzyl variant the preferred choice when elevated lipophilicity is required to achieve sufficient intracellular exposure.
- [1] PubChem Compound Summary CID 49664142, Methyl 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, XLogP3-AA = 2.6, National Center for Biotechnology Information, accessed 2026-04-30. View Source
- [2] PubChem Compound Summary CID 49664140, Methyl 1-(2-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, XLogP3-AA = 2.1, National Center for Biotechnology Information, accessed 2026-04-30. View Source
